molecular formula C68H105N11O17 B2580650 SC-VC-Pab-mmae CAS No. 2259318-46-0

SC-VC-Pab-mmae

Numéro de catalogue: B2580650
Numéro CAS: 2259318-46-0
Poids moléculaire: 1348.648
Clé InChI: IOJRSUDQDOZEEX-SBEKVBMRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

SC-VC-Pab-mmae, also known as valine-citrulline-p-aminobenzylcarbamate-monomethyl auristatin E, is a synthetic antineoplastic agent. It is a potent antimitotic drug derived from peptides found in marine shell-less mollusks called dolastatins. This compound is primarily used in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. The unique structure of this compound allows it to be linked to monoclonal antibodies, directing the cytotoxic agent specifically to cancer cells, thereby minimizing damage to healthy cells .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of SC-VC-Pab-mmae involves several key steps:

    Preparation of the Linker: The valine-citrulline-p-aminobenzylcarbamate (VC-PAB) linker is synthesized through a series of chemical reactions involving the coupling of valine and citrulline, followed by the attachment of the p-aminobenzylcarbamate group.

    Conjugation with Monomethyl Auristatin E: The VC-PAB linker is then conjugated to monomethyl auristatin E (MMAE) using a maleimide-activated reaction. .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis of the linker and the cytotoxic agent, followed by their conjugation under controlled conditions. The process includes purification steps such as hydrophobic interaction chromatography and mass spectrometry to ensure the final product’s purity and potency .

Analyse Des Réactions Chimiques

Types of Reactions

SC-VC-Pab-mmae undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products Formed

The primary product formed from these reactions is the antibody-drug conjugate, where the this compound is covalently linked to the monoclonal antibody. This conjugate exhibits high stability and targeted cytotoxicity .

Applications De Recherche Scientifique

SC-VC-Pab-mmae has a wide range of scientific research applications:

Mécanisme D'action

SC-VC-Pab-mmae exerts its effects through the following mechanism:

Comparaison Avec Des Composés Similaires

SC-VC-Pab-mmae is compared with other similar compounds such as:

Similar Compounds

This compound stands out due to its unique linker structure, which provides high stability and targeted cytotoxicity, making it a valuable compound in the development of targeted cancer therapies.

Propriétés

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 6-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-[[[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-methylcarbamoyl]oxymethyl]anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-6-oxohexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C68H105N11O17/c1-15-42(8)59(50(93-13)37-54(83)78-36-22-26-49(78)61(94-14)43(9)62(86)71-44(10)60(85)46-23-17-16-18-24-46)76(11)66(90)57(40(4)5)75-65(89)58(41(6)7)77(12)68(92)95-38-45-29-31-47(32-30-45)72-63(87)48(25-21-35-70-67(69)91)73-64(88)56(39(2)3)74-51(80)27-19-20-28-55(84)96-79-52(81)33-34-53(79)82/h16-18,23-24,29-32,39-44,48-50,56-61,85H,15,19-22,25-28,33-38H2,1-14H3,(H,71,86)(H,72,87)(H,73,88)(H,74,80)(H,75,89)(H3,69,70,91)/t42-,43+,44+,48-,49-,50+,56-,57-,58-,59-,60+,61+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOJRSUDQDOZEEX-SBEKVBMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCC(=O)ON4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCC(=O)ON4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C68H105N11O17
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1348.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.